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Compound of Interest

Compound Name: GDC-0834 (S-enantiomer)

Cat. No.: B1663581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and biological activity of the (S)-enantiomer of GDC-0834, a potent and selective inhibitor of

Bruton's tyrosine kinase (BTK). While the racemate and the (R)-enantiomer have been more

extensively studied as clinical candidates, this document focuses on the available information

regarding the (S)-enantiomer.

Chemical Structure
The (S)-enantiomer of GDC-0834 is chemically designated as N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-

oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-

tetrahydro-1-benzothiophene-2-carboxamide.

Molecular Formula: C₃₃H₃₆N₆O₃S

Molecular Weight: 596.74 g/mol

CAS Number: 1133432-50-4

Chemical Structure:

(Note: This is a simplified SMILES representation. For a full 3D structure, please refer to

chemical databases under the provided CAS number.)
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Synthesis
A detailed, step-by-step experimental protocol for the specific synthesis of the (S)-enantiomer

of GDC-0834 is not publicly available in peer-reviewed literature or patents. The development

of GDC-0834 arose from structure-activity relationship (SAR) studies aimed at improving the

pharmacokinetic properties of a precursor compound, CGI-1746.

A plausible synthetic approach would involve a convergent synthesis strategy, culminating in an

amide coupling reaction. The key chiral intermediate, (S)-1,4-dimethyl-3-oxopiperazin-2-

yl)aniline, would likely be prepared through asymmetric synthesis or chiral resolution.

Generalized Synthetic Workflow
The following diagram illustrates a logical, though not experimentally verified, workflow for the

synthesis of (S)-GDC-0834. This is based on standard organic chemistry principles for the

formation of the core structural motifs.
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Caption: Generalized synthetic workflow for (S)-GDC-0834.

Biological Activity and Quantitative Data
GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme

in the B-cell receptor signaling pathway. The majority of published quantitative data pertains to
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the (R)-enantiomer, which was selected as the clinical candidate. It is important to note that the

biological activity of the (S)-enantiomer may differ.

In Vitro Potency of GDC-0834 (R-enantiomer)
Assay Type Target IC₅₀ (nM) Reference

Biochemical Assay BTK 5.9 [1]

Cellular Assay BTK 6.4 [1]

In Vivo Activity of GDC-0834 (R-enantiomer)
Species Assay IC₅₀ (µM) Reference

Mouse
pBTK-Tyr223

Inhibition
1.1 [1]

Rat
pBTK-Tyr223

Inhibition
5.6 [1]

Aldehyde Oxidase Inhibition by GDC-0834 (R-
enantiomer)
GDC-0834 was found to be a potent reversible inhibitor of aldehyde oxidase (AO), the enzyme

responsible for its rapid metabolism in humans.

| AO Substrate | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | | Multiple (6 tested) | 0.86 - 1.87 |

[1] |

Mechanism of Action and Signaling Pathway
GDC-0834 exerts its therapeutic effect by inhibiting the kinase activity of BTK. BTK is a critical

signaling molecule downstream of the B-cell receptor (BCR). Its inhibition blocks the activation

of several downstream pathways, including PLCγ2, ERK, and NF-κB, which are essential for B-

cell proliferation, differentiation, and survival.
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Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Metabolism and Pharmacokinetics
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A critical finding in the development of GDC-0834 was its rapid metabolism in humans, which

was not as prevalent in preclinical species. This was attributed to amide hydrolysis mediated by

aldehyde oxidase (AO), leading to the formation of an inactive metabolite and resulting in

insufficient parent drug exposure.
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Caption: Metabolic pathway of GDC-0834 leading to its inactivation in humans.

Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of (S)-GDC-0834 are not

available in the public domain. However, general methodologies for assays used to

characterize BTK inhibitors can be found in the primary literature.

General BTK Inhibition Biochemical Assay
(Lanthascreen)

Reagents: Recombinant human BTK, fluorescently labeled poly(GT)-biotin substrate, ATP,

and a terbium-labeled anti-phosphotyrosine antibody.

Procedure:

The test compound (e.g., GDC-0834) is serially diluted and incubated with BTK enzyme

and the substrate in a suitable buffer.

The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined

period (e.g., 60 minutes) at room temperature.

The reaction is stopped, and the detection solution containing the terbium-labeled

antibody is added.
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After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET)

signal is measured.

Data Analysis: The IC₅₀ value is determined by fitting the dose-response curve using a

suitable software package.

General Cellular BTK Autophosphorylation Assay
Cell Line: A suitable human B-cell line expressing BTK (e.g., Ramos).

Procedure:

Cells are pre-incubated with various concentrations of the test compound.

B-cell receptor signaling is stimulated (e.g., with anti-IgM antibodies).

Cells are lysed, and protein concentrations are determined.

BTK autophosphorylation (pBTK) and total BTK levels are quantified using methods such

as ELISA or Western blotting.

Data Analysis: The IC₅₀ value is calculated based on the inhibition of pBTK signal relative to

the total BTK signal.

Conclusion
The (S)-enantiomer of GDC-0834 is a chiral molecule with a well-defined chemical structure.

While it is known to be a potent BTK inhibitor, the majority of the publicly available data

pertains to its (R)-enantiomer. The significant challenge in the clinical development of GDC-

0834 was its rapid metabolism by aldehyde oxidase in humans, a factor that would likely affect

both enantiomers. This technical guide provides a summary of the available information and a

framework for understanding the chemical and biological properties of this compound. Further

research would be required to fully elucidate the specific properties and potential of the (S)-

enantiomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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